Allylhydrazine
Overview
Description
Allylhydrazine, also known as 2-propenylhydrazine, is an organic compound with the molecular formula C₃H₈N₂. It is a derivative of hydrazine where one of the hydrogen atoms is replaced by an allyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agricultural chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The classical method for synthesizing allylhydrazine involves the allylation of hydrazine hydrate with allyl halides, such as allyl bromide or allyl chloride. This reaction typically yields a mixture of mono- and diallyl hydrazines . The reaction can be represented as follows: [ \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} + \text{CH}_2=\text{CHCH}_2\text{Br} \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHNH}_2 + \text{HBr} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using protective group strategies. For instance, starting with tri-Boc-hydrazine (tert-butoxycarbonyl hydrazine) can improve the selectivity and yield of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including nitrogen gas and propylene.
Substitution: It can participate in substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Radical oxidants are commonly used in the oxidation of this compound.
Substitution: Palladium-catalyzed reactions are often employed for substitution reactions involving this compound.
Major Products:
Scientific Research Applications
Allylhydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of allylhydrazine involves its ability to undergo oxidation and substitution reactions. In the presence of radical oxidants, this compound is converted into nitrogen gas and propylene, which can be detected using ultrasound imaging . This property makes it useful for imaging oxidative stress in biological tissues.
Comparison with Similar Compounds
- Isopropylhydrazine
- Formylhydrazine
- Acetylhydrazine
- Phenylhydrazine
- Etheoxy-formylhydrazine
- Etheoxy-acetylhydrazine
Uniqueness: Allylhydrazine is unique due to its allyl group, which allows it to participate in a wide range of chemical reactions, including oxidation and substitution. This makes it a versatile compound in organic synthesis and other applications .
Properties
IUPAC Name |
prop-2-enylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-2-3-5-4/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILHLWDFSMCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52207-83-7 (hydrochloride) | |
Record name | Allylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043820 | |
Record name | Allylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7422-78-8 | |
Record name | Allylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.